1-(1,2-Diazinan-1-yl)-3-fluoropropan-2-ol
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Overview
Description
1-(1,2-Diazinan-1-yl)-3-fluoropropan-2-ol is a chemical compound characterized by its unique structure, which includes a diazinane ring and a fluorinated propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2-Diazinan-1-yl)-3-fluoropropan-2-ol typically involves the reaction of a diazinane derivative with a fluorinated alcohol. The reaction conditions often require the use of a base to facilitate the nucleophilic substitution reaction. Common bases used include sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques such as distillation or chromatography ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1-(1,2-Diazinan-1-yl)-3-fluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form a corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of substituted diazinane derivatives.
Scientific Research Applications
1-(1,2-Diazinan-1-yl)-3-fluoropropan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the development of novel materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(1,2-Diazinan-1-yl)-3-fluoropropan-2-ol involves its interaction with specific molecular targets. The diazinane ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The fluorinated propanol group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
- 1-(1,2-Diazinan-1-yl)but-2-yn-1-one
- 4-(3,6-Dioxo-1,2-diazinan-1-yl)benzoic acid
- 1-[(2-Hexyl-1,2-diazinan-1-yl)carbothioyl]-3,3-dimethylthiourea
Comparison: 1-(1,2-Diazinan-1-yl)-3-fluoropropan-2-ol is unique due to the presence of both a diazinane ring and a fluorinated propanol group. This combination imparts distinct chemical and physical properties, such as increased reactivity and potential biological activity, which are not observed in similar compounds. The fluorine atom, in particular, enhances the compound’s stability and lipophilicity, making it a valuable asset in various research applications.
Properties
Molecular Formula |
C7H15FN2O |
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Molecular Weight |
162.21 g/mol |
IUPAC Name |
1-(diazinan-1-yl)-3-fluoropropan-2-ol |
InChI |
InChI=1S/C7H15FN2O/c8-5-7(11)6-10-4-2-1-3-9-10/h7,9,11H,1-6H2 |
InChI Key |
KNHIHVQLJSRHEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(NC1)CC(CF)O |
Origin of Product |
United States |
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